

In-depth Technical Guide to 3,3-Oxetanedimethanamine

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Compound of Interest

Compound Name: 3,3-Oxetanedimethanamine

Cat. No.: B1278467

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CAS Number: 23500-57-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,3-Oxetanedimethanamine**, a versatile building block with growing importance in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, and potential applications, with a focus on its role as a bioisosteric replacement to enhance the physicochemical properties of drug candidates.

Core Chemical Properties

3,3-Oxetanedimethanamine, also known as oxetane-3,3-diyldimethanamine, is a unique bifunctional molecule featuring a central oxetane ring substituted with two primary aminomethyl groups at the 3-position. This structure imparts a combination of desirable properties for drug design, including a three-dimensional scaffold, inherent polarity, and two reactive handles for further chemical modification.

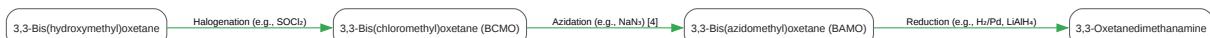
A summary of its key chemical data is presented in the table below.

Property	Value
CAS Number	23500-57-4
Molecular Formula	C ₅ H ₁₂ N ₂ O
Molecular Weight	116.16 g/mol
IUPAC Name	(Oxetan-3,3-diyl)dimethanamine
Synonyms	3,3-Bis(aminomethyl)oxetane

Synthesis of 3,3-Oxetanedimethanamine

While specific, detailed experimental protocols for the synthesis of **3,3-Oxetanedimethanamine** are not extensively published in peer-reviewed literature, a plausible and commonly utilized synthetic strategy involves a multi-step process starting from 3,3-bis(hydroxymethyl)oxetane. This approach leverages well-established transformations in organic chemistry.

A potential synthetic pathway is outlined below:



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A potential synthetic route to **3,3-Oxetanedimethanamine**.

Experimental Protocols (Proposed)

The following are proposed, generalized experimental protocols for the key steps in the synthesis of **3,3-Oxetanedimethanamine**. These are based on standard organic chemistry transformations and may require optimization for specific laboratory conditions.

Step 1: Halogenation of 3,3-Bis(hydroxymethyl)oxetane to 3,3-Bis(chloromethyl)oxetane (BCMO)

This step involves the conversion of the diol to a dichloride, a common precursor for nucleophilic substitution. A related compound, 3,3-bis(chloromethyl)oxetane (BCMO), is formed via the cyclization of pentaerythritol trichlorohydrin using a base like sodium hydroxide[1].

Step 2: Azidation of 3,3-Bis(chloromethyl)oxetane to 3,3-Bis(azidomethyl)oxetane (BAMO)

The dichloride is converted to a diazide through nucleophilic substitution with an azide salt. The synthesis of 3,3-bis(azidomethyl)oxetane (BAMO) from BCMO is achieved by reacting it with sodium azide in an alkaline solution, often with a phase-transfer catalyst like tetrabutyl ammonium bromide[2].

Step 3: Reduction of 3,3-Bis(azidomethyl)oxetane to **3,3-Oxetanedimethanamine**

The final step is the reduction of the diazide to the corresponding diamine. This can be achieved through various standard reduction methods.

- Catalytic Hydrogenation:
 - Dissolve 3,3-bis(azidomethyl)oxetane in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
 - Add a catalytic amount of palladium on carbon (Pd/C).
 - Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC or GC-MS).
 - Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude product.
- Chemical Reduction:
 - In an inert atmosphere, dissolve 3,3-bis(azidomethyl)oxetane in a dry aprotic solvent (e.g., diethyl ether or tetrahydrofuran).
 - Cool the solution in an ice bath and slowly add a reducing agent such as lithium aluminum hydride (LiAlH_4).

- After the addition is complete, allow the reaction to warm to room temperature and stir until completion.
- Carefully quench the reaction by the sequential addition of water and an aqueous base solution.
- Filter the resulting precipitate and extract the filtrate with a suitable organic solvent.
- Dry the organic extracts, concentrate under reduced pressure, and purify the residue by distillation or chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The oxetane motif is increasingly recognized as a valuable component in modern drug design. Its incorporation into small molecules can significantly improve their physicochemical and pharmacokinetic properties.

Bioisosteric Replacement

3,3-Disubstituted oxetanes are frequently employed as bioisosteres for gem-dimethyl and carbonyl groups[3][4]. This strategic replacement can lead to improvements in:

- Aqueous Solubility: The polar nature of the oxetane ring can enhance the solubility of a compound, which is often a critical factor for oral bioavailability.
- Metabolic Stability: The oxetane ring is generally less susceptible to metabolic degradation compared to other functionalities, potentially leading to a longer half-life *in vivo*.
- Lipophilicity: The introduction of an oxetane can modulate a molecule's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile.

While specific quantitative data for **3,3-Oxetanedimethanamine** is not readily available, the general trends observed for 3,3-disubstituted oxetanes suggest its potential to confer similar benefits. The presence of the two primary amine groups also offers opportunities for fine-tuning basicity and forming multiple interactions with biological targets.

Role as a Linker in PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The nature of the linker is crucial for the efficacy of the PROTAC[5][6][7].

3,3-Oxetanedimethanamine, with its two primary amine functionalities, is a candidate for use as a rigid and polar linker in PROTAC design. The oxetane core can provide a defined spatial orientation for the two ligands, while the amino groups serve as convenient attachment points.



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Conceptual use of **3,3-Oxetanedimethanamine** as a linker in a PROTAC.

Incorporation into Kinase Inhibitors

The development of kinase inhibitors is a major focus in oncology and inflammation research. The scaffold of these inhibitors often requires precise positioning of functional groups to achieve high potency and selectivity. The rigid, three-dimensional structure of the oxetane ring can serve as a valuable scaffold in the design of novel kinase inhibitors[8]. The diamine functionality of **3,3-Oxetanedimethanamine** provides two points for diversification, allowing for the exploration of structure-activity relationships.

Reactivity and Further Transformations

The primary amine groups of **3,3-Oxetanedimethanamine** are expected to undergo typical reactions of primary amines, such as:

- Acylation: Reaction with acid chlorides or anhydrides to form amides.
- Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

- Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.
- Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates.

The oxetane ring itself is generally stable under neutral and basic conditions but can be susceptible to ring-opening under strong acidic conditions[9][10]. This reactivity profile allows for selective functionalization of the amino groups while preserving the core oxetane structure.

Conclusion

3,3-Oxetanedimethanamine is a promising building block for medicinal chemistry and drug discovery. Its unique structural features offer the potential to improve the drug-like properties of molecules through bioisosteric replacement and to serve as a versatile linker or scaffold in the design of novel therapeutics. While specific data on this compound remains limited in the public domain, the well-established benefits of the oxetane motif suggest that **3,3-Oxetanedimethanamine** will find increasing application in the development of next-generation pharmaceuticals. Further research into its synthesis and a more detailed exploration of its impact on the properties of bioactive molecules are warranted.

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